2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid
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Overview
Description
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid is a complex organic compound that features a fused heterocyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials such as pyrrole derivatives. One common synthetic route includes the formation of the pyrrolo[2,1-f][1,2,4]triazine core through cyclization reactions. Key steps may involve:
Synthesis from Pyrrole Derivatives: This involves the reaction of pyrrole with various reagents to form the triazine ring.
Bromohydrazone Formation: This step involves the formation of bromohydrazone intermediates, which are then cyclized to form the triazine ring.
Triazinium Dicyanomethylide Formation: This involves the formation of triazinium salts, which are then converted to the desired triazine structure.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. These methods often involve the use of transition metal catalysts and multistep synthesis processes to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the triazine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane .
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can be further modified for specific applications in medicinal chemistry .
Scientific Research Applications
2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as kinases and viral enzymes. The compound binds to these targets, inhibiting their activity and thereby exerting its therapeutic effects. The pathways involved often include the inhibition of kinase signaling pathways, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, such as:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral agent used in the treatment of COVID-19.
Brivanib Alaninate: An antitumorigenic drug.
Uniqueness
What sets 2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)propanoic acid apart is its specific structural modifications, which confer unique binding properties and biological activities. Its ability to form stable complexes with molecular targets makes it a valuable compound in drug development .
Properties
Molecular Formula |
C10H11N3O2 |
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Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-methyl-3-pyrrolo[2,1-f][1,2,4]triazin-6-ylpropanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-7(10(14)15)2-8-3-9-4-11-6-12-13(9)5-8/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
FBJJGSVVUSUPJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN2C(=C1)C=NC=N2)C(=O)O |
Origin of Product |
United States |
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